(4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride
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Description
(4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride is a chemical compound that has been widely used in scientific research. It is also known as JNJ-7925476 and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used as an intermediate in chemical syntheses, demonstrating its importance in the development of novel chemical entities. Cheng Qing-fang (2005) detailed a synthesis method for a structurally similar compound, emphasizing the significance of specific substituents in the yield and purity of the final product, which can be critical for further research applications and large-scale production (Cheng Qing-fang, 2005).
Pharmacological Profiles
- The compound has been investigated for its pharmacological properties. The study by Ogawa et al. (2002) on a structurally similar compound highlights the potential of such molecules in modulating serotonergic pathways, indicating its relevance in exploring novel therapeutic agents (Ogawa et al., 2002).
Versatility in Drug Synthesis
- Huang et al. (1998) described a methodology for synthesizing variants of pyrrolidinones, showcasing the versatility of this compound class in drug development and its potential for creating a range of pharmacologically active agents (Huang et al., 1998).
Large-Scale Production and Stereoselective Processes
- Han et al. (2007) discussed a large-scale, stereoselective process for synthesizing a compound with structural similarities, emphasizing the significance of chirality in pharmaceutical manufacturing and the need for efficient production methods for complex molecules (Han et al., 2007).
Molecular Docking and Structural Studies
- Vanasundari et al. (2018) conducted molecular docking and structural studies on derivatives of the compound, highlighting its potential in inhibiting biological targets and paving the way for new drug discoveries (Vanasundari et al., 2018).
properties
IUPAC Name |
(4S,5R)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H/t9-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPQYOQCRLDDDR-QLSWKGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride |
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